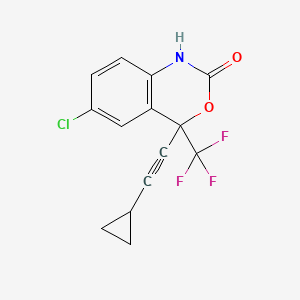

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Overview

Description

Rac-Efavirenz is a non stereospecific structure of Efavirenz.

Mechanism of Action

Target of Action

Rac-Efavirenz primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV) type 1 . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA . By inhibiting this enzyme, Efavirenz prevents the replication of the virus within the host cells .

Mode of Action

As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz binds to the reverse transcriptase enzyme, thereby inhibiting its activity . The inhibition of reverse transcriptase prevents the transcription of viral RNA into DNA, thus halting the replication of the virus .

Biochemical Pathways

Efavirenz affects the viral replication pathway by inhibiting the reverse transcriptase enzyme . This disruption in the viral life cycle prevents the integration of viral DNA into the host cell’s genome, thereby preventing the production of new virus particles . Additionally, Efavirenz has been shown to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) RT, which may have implications in treating certain cancers .

Pharmacokinetics

Efavirenz is metabolized in the liver, primarily by the CYP2B6 enzyme . Its bioavailability is approximately 40-45% under fasting conditions . The drug has a long terminal half-life (52-76 hours after single doses and 40-55 hours after multiple doses), which allows for once-daily dosing . The pharmacokinetics of Efavirenz can be influenced by genetic polymorphisms in the metabolizing enzymes .

Result of Action

The primary result of Efavirenz’s action is the reduction of viral load in HIV-infected patients . By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This helps to slow the progression of the disease and reduces the risk of transmission .

Action Environment

The efficacy and stability of Efavirenz can be influenced by various environmental factors. For instance, co-administration with other drugs can lead to drug-drug interactions, potentially affecting the pharmacokinetics of Efavirenz . Genetic variations in the patient can also influence the drug’s efficacy and the patient’s susceptibility to side effects . Furthermore, adherence to the medication regimen is crucial for the drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

Rac-Efavirenz interacts with several enzymes and proteins in biochemical reactions. The primary enzyme it interacts with is the HIV-1 reverse transcriptase . This interaction inhibits the replication of HIV-1, making Rac-Efavirenz a crucial component in antiretroviral therapy .

Cellular Effects

Rac-Efavirenz has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HIV-1 . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rac-Efavirenz involves its binding interactions with biomolecules, specifically the HIV-1 reverse transcriptase . This binding inhibits the enzyme, preventing the replication of HIV-1 . This mechanism of action is crucial for the antiretroviral efficacy of Rac-Efavirenz .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rac-Efavirenz change over time. It has been observed that the compound exhibits a strong inhibitory effect on HIV-1 replication initially, which can decrease over time due to the development of resistance .

Dosage Effects in Animal Models

The effects of Rac-Efavirenz vary with different dosages in animal models . Lower doses are often effective in inhibiting HIV-1 replication, while higher doses can lead to toxic or adverse effects .

Metabolic Pathways

Rac-Efavirenz is involved in specific metabolic pathways. It is primarily metabolized by the Cytochrome P450 2B6 (CYP2B6) enzyme . This metabolism results in the formation of 8-hydroxy-efavirenz, a primary metabolite .

Transport and Distribution

Rac-Efavirenz is transported and distributed within cells and tissues through specific transport mechanisms . It is believed to be transported by both passive diffusion and active transport mechanisms .

Subcellular Localization

Given its lipophilic nature and its role in inhibiting a viral enzyme, it is likely that Rac-Efavirenz localizes to the cytoplasm where it can interact with the HIV-1 reverse transcriptase .

Properties

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861416 | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

177530-93-7 | |

| Record name | Rac-Efavirenz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

![p-Tolyl-[2-(3,4,5-trimethoxy-phenyl)-quinazolin-4-yl]-amine](/img/structure/B1680358.png)